[2-(But-2-ynyloxy)pyridin-4-yl]methylamine
CAS No.: 1936421-86-1
Cat. No.: VC2760301
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1936421-86-1 |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | (2-but-2-ynoxypyridin-4-yl)methanamine |
| Standard InChI | InChI=1S/C10H12N2O/c1-2-3-6-13-10-7-9(8-11)4-5-12-10/h4-5,7H,6,8,11H2,1H3 |
| Standard InChI Key | AXVHCCINMKDMPV-UHFFFAOYSA-N |
| SMILES | CC#CCOC1=NC=CC(=C1)CN |
| Canonical SMILES | CC#CCOC1=NC=CC(=C1)CN |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Identification
[2-(But-2-ynyloxy)pyridin-4-yl]methylamine represents a specialized chemical structure combining pyridine, alkyne, and amine functional groups. The compound features a pyridine core with a but-2-ynyloxy substituent at the 2-position and a methylamine group attached to the 4-position of the pyridine ring. This particular arrangement of functional groups gives the compound unique chemical properties and potential biological activities.
The compound has been assigned the CAS registry number 1936421-86-1, which serves as its unique identifier in chemical databases. The IUPAC name for this compound is (2-but-2-ynoxypyridin-4-yl)methanamine, which systematically describes its chemical structure. For database indexing and computational chemistry applications, the compound is associated with specific identifiers including PubChem Compound ID 121591243.
The structural characteristics of [2-(But-2-ynyloxy)pyridin-4-yl]methylamine can be represented through various chemical notations as shown in Table 1.
Physical Properties
The physical properties of [2-(But-2-ynyloxy)pyridin-4-yl]methylamine determine its behavior in different environments and its potential for various applications. Table 1 summarizes the key physical and chemical properties of this compound.
| Property | Value |
|---|---|
| CAS No. | 1936421-86-1 |
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | (2-but-2-ynoxypyridin-4-yl)methanamine |
| Standard InChI | InChI=1S/C10H12N2O/c1-2-3-6-13-10-7-9(8-11)4-5-12-10/h4-5,7H,6,8,11H2,1H3 |
| Standard InChIKey | AXVHCCINMKDMPV-UHFFFAOYSA-N |
| SMILES | CC#CCOC1=NC=CC(=C1)CN |
| Canonical SMILES | CC#CCOC1=NC=CC(=C1)CN |
| PubChem Compound ID | 121591243 |
Table 1: Key Physical and Chemical Properties of [2-(But-2-ynyloxy)pyridin-4-yl]methylamine
As a pyridine derivative, this compound is expected to exhibit basic properties due to the nitrogen atom in the pyridine ring, though this basicity would be modulated by the electronic effects of the but-2-ynyloxy substituent. The primary amine group (-CH2NH2) at the 4-position would contribute to the compound's hydrogen bonding capabilities, potentially enhancing its solubility in polar solvents and affecting its interactions with biological targets.
Biological Activity and Applications
Pharmacological Properties
Pyridine derivatives, in general, have shown a wide range of pharmacological properties, including:
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Kinase inhibition: Many pyridine-containing compounds act as inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.
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Anticancer activities: Numerous pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
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Antimicrobial properties: Some pyridine compounds exhibit antibacterial and antifungal activities.
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Central nervous system effects: Pyridine-containing molecules can interact with various neurotransmitter receptors and transporters.
Research Findings and Current Developments
Future Research Directions
Future research on [2-(But-2-ynyloxy)pyridin-4-yl]methylamine could explore several promising directions:
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Structure-activity relationship (SAR) studies: Synthesizing analogs with modified substituents to enhance biological activity or stability. For example, variations in the alkyne chain length or substitution pattern on the pyridine ring could be explored to optimize binding to specific biological targets.
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Biological screening: Comprehensive screening against various biological targets, such as kinases, enzymes, and receptors, to identify potential therapeutic applications.
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Medicinal chemistry applications: Utilizing the compound as a building block or scaffold for the development of more complex molecules with enhanced pharmacological properties.
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Synthetic methodology development: Developing efficient and scalable synthetic routes for the preparation of [2-(But-2-ynyloxy)pyridin-4-yl]methylamine and related compounds.
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Chemical biology applications: Exploring the use of the alkyne functionality for bioorthogonal click chemistry applications, potentially enabling the development of chemical probes or targeted drug delivery systems.
The development of novel compounds based on the [2-(But-2-ynyloxy)pyridin-4-yl]methylamine scaffold could lead to interesting discoveries in medicinal chemistry and drug development, particularly if the unique combination of functional groups proves advantageous for specific biological activities or pharmacokinetic properties.
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